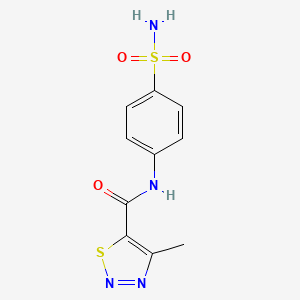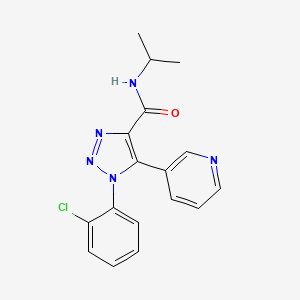![molecular formula C18H19N5O2 B2501055 4-メチル-6-(2-オキソ-2-(ピロリジン-1-イル)エチル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリダジン-7(6H)-オン CAS No. 946253-26-5](/img/structure/B2501055.png)
4-メチル-6-(2-オキソ-2-(ピロリジン-1-イル)エチル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリダジン-7(6H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経保護剤
この化合物は、神経保護剤としての可能性について研究されています . 神経保護は、神経変性疾患、虚血性脳卒中、外傷性脳損傷の治療のための重要な標的です . この化合物は、ヒト神経細胞における小胞体(ER)シャペロンであるBIPの発現とアポトーシスマーカーである活性化カスパーゼ-3の減少によって、有望な神経保護特性を示しました .
抗神経炎症剤
この化合物は、抗神経炎症作用も示しました . LPS刺激ヒトミクログリア細胞における一酸化窒素(NO)と腫瘍壊死因子-α(TNF-α)の産生を阻害しました . これは、神経炎症に関連する状態の治療に使用できることを示唆しています。
抗ウイルス剤
この化合物が含まれるピリミジンとその誘導体は、抗ウイルス活性を持つことが証明されています . これは、様々なウイルス感染症の治療に利用できる可能性を示唆しています。
抗がん剤
この化合物のピリミジン誘導体は、抗がん活性も示しています . これは、がん治療戦略に使用できる可能性を示唆しています。
抗酸化剤
この化合物のピリミジン誘導体は、抗酸化活性を示しています . これは、様々な健康状態における酸化ストレスに対抗するために使用できることを示唆しています。
抗菌剤
この化合物のピリミジン誘導体は、抗菌活性を持つことが証明されています . これは、様々な微生物感染症の治療に利用できる可能性を示唆しています。
クオラムセンシング阻害剤
この化合物は、クオラムセンシング阻害剤として有望な結果を示しています . クオラムセンシングは、細菌が栄養素の利用可能性、防御機構などの外部要因に応答し、バイオフィルム形成、病原性因子の産生、その他の病原性などの宿主への毒性行動を調整するために使用する細菌細胞間コミュニケーション機構です . これは、細菌のコミュニケーションを阻害し、それによって細菌の増殖と病原性を制御するために使用できることを示唆しています。
抗バイオフィルム剤
この化合物は、緑膿菌に対して中等度の抗バイオフィルム形成活性を示しました . バイオフィルムは、抗生物質や宿主の免疫応答に抵抗性があるため、医療用デバイスやインプラントにおける大きな問題です。そのため、この化合物は抗バイオフィルム剤の開発に使用できる可能性があります。
作用機序
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been suggested that it inhibits ER stress and apoptosis, which are critical pathways in cell survival and death . Additionally, it seems to inhibit the NF-kB inflammatory pathway, which plays a key role in immune and inflammatory responses .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its site of action.
Result of Action
The compound appears to have promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
特性
IUPAC Name |
4-methyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-15-11-19-23(14-7-3-2-4-8-14)17(15)18(25)22(20-13)12-16(24)21-9-5-6-10-21/h2-4,7-8,11H,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJYLCEQJZZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2500972.png)
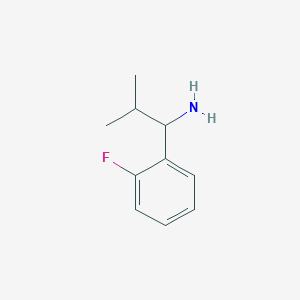
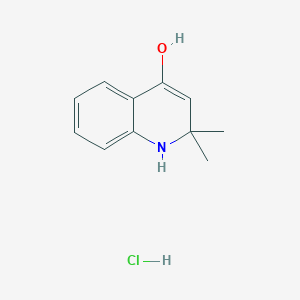

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500982.png)
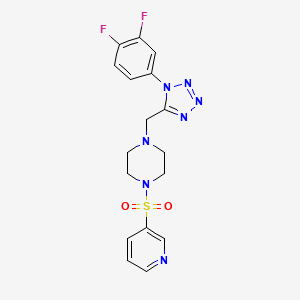
![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol](/img/structure/B2500984.png)
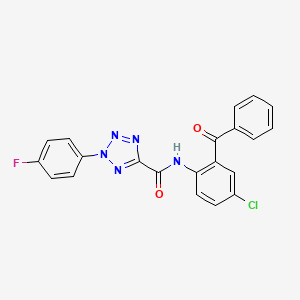
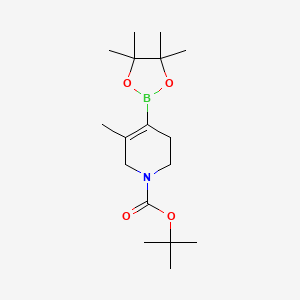
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2500988.png)

![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2500991.png)
